Cas no 2097950-95-1 (2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid)

2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- AKOS026709909
- 2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid
- 2-[2-(1-hydroxyethyl)piperidin-1-yl]butanoic acid
- F1907-5496
- 2097950-95-1
- 1-Piperidineacetic acid, α-ethyl-2-(1-hydroxyethyl)-
- 2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid
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- インチ: 1S/C11H21NO3/c1-3-9(11(14)15)12-7-5-4-6-10(12)8(2)13/h8-10,13H,3-7H2,1-2H3,(H,14,15)
- InChIKey: RTNUNOOAIWZNQA-UHFFFAOYSA-N
- SMILES: OC(C)C1CCCCN1C(C(=O)O)CC
計算された属性
- 精确分子量: 215.15214353g/mol
- 同位素质量: 215.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
- XLogP3: -0.8
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 351.1±17.0 °C(Predicted)
- 酸度系数(pKa): 2.55±0.10(Predicted)
2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5496-0.25g |
2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |
2097950-95-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-5496-1g |
2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |
2097950-95-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | H165731-100mg |
2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |
2097950-95-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | H165731-1g |
2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |
2097950-95-1 | 1g |
$ 570.00 | 2022-06-04 | ||
TRC | H165731-500mg |
2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |
2097950-95-1 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-5496-2.5g |
2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |
2097950-95-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5496-0.5g |
2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |
2097950-95-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-5496-10g |
2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |
2097950-95-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5496-5g |
2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |
2097950-95-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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2. Back matter
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acidに関する追加情報
Introduction to 2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid (CAS No. 2097950-95-1) in Modern Chemical and Biomedical Research
2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2097950-95-1, is a compound of significant interest in the fields of chemical biology and pharmaceutical research. This molecule, featuring a piperidine ring linked to a butanoic acid moiety via an ethylene oxide side chain, has garnered attention due to its structural versatility and potential biological activities. The unique combination of functional groups makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the context of modulating intracellular signaling pathways and enzyme inhibition.
The< strong>piperidine moiety is a common pharmacophore in drug design, known for its ability to enhance solubility and binding affinity to biological targets. In particular, piperidine derivatives have been extensively studied for their role in central nervous system (CNS) drugs, anticancer agents, and anti-inflammatory medications. The presence of the< strong>1-hydroxyethyl group in 2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid introduces additional hydrophilicity, which can improve oral bioavailability and metabolic stability. This feature is particularly relevant in the design of prodrugs or compounds requiring prolonged circulation times.
The< strong>butanoic acid component of the molecule provides a carboxylic acid functionality, which can participate in hydrogen bonding interactions with biological targets. Carboxylic acids are frequently incorporated into drug molecules to enhance binding affinity and pharmacological activity. Furthermore, the butanoic acid side chain can serve as a linker or anchor point for further chemical modifications, allowing for the synthesis of more complex derivatives with tailored properties.
Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel bioactive compounds derived from 2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid. For instance, studies have demonstrated its potential as an inhibitor of specific kinases involved in cancer progression. The< strong>piperidine ring and< strong>1-hydroxyethyl side chain have been shown to interact with key residues in the active site of these enzymes, thereby disrupting their function. Such findings highlight the compound's promise as a lead structure for further optimization.
In addition to its kinase inhibitory activity, 2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid has been explored for its effects on metabolic pathways. The< strong>butanoic acid moiety may influence lipid metabolism by interacting with fatty acid transporters or enzymes involved in beta-oxidation. Preliminary data suggest that derivatives of this compound could have applications in managing metabolic disorders such as obesity and type 2 diabetes. These findings align with the growing interest in targeting metabolic pathways as a strategy for treating chronic diseases.
The synthesis of 2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid involves multi-step organic reactions, including nucleophilic substitution, alkylation, and hydrolysis. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and purity. The development of efficient synthetic routes is crucial for enabling large-scale production and further exploration of this compound's potential.
The pharmacokinetic properties of 2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid are also under investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles using both in vitro and in vivo models. The< strong>piperidine ring and< strong>1-hydroxyethyl side chain appear to contribute to favorable pharmacokinetic characteristics, including moderate solubility and reasonable bioavailability. However, further optimization may be required to enhance stability and reduce potential side effects.
The role of 2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid in drug discovery is further underscored by its potential as a chiral building block. The introduction of stereocenters into this molecule can lead to enantiomerically pure derivatives with enhanced selectivity and reduced toxicity. Advances in asymmetric synthesis have made it possible to produce enantiomerically enriched forms of this compound, opening new avenues for medicinal chemistry research.
In conclusion, 2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid (CAS No. 2097950-95-1) represents a promising candidate for therapeutic development due to its unique structural features and potential biological activities. Its< strong>piperidine,< strong>1-hydroxyethyl, and< strong>butanoic acid moieties offer opportunities for modulating various biological pathways, making it a valuable scaffold for drug design. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of chemical biology and biomedical science.
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